(-)-alpha-Gurjunene

Description

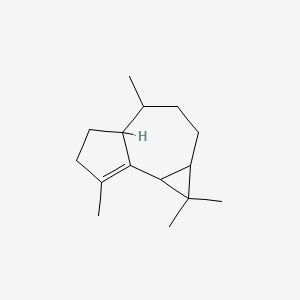

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9,11-12,14H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCXZDDGSGTVAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C2(C)C)C3=C(CCC13)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859406 | |

| Record name | 1,1,4,7-Tetramethyl-1a,2,3,4,4a,5,6,7b-octahydro-1H-cyclopropa[e]azulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-40-7, 112421-19-9 | |

| Record name | 1H-Cycloprop[e]azulene, 1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-, (1aR,4R,4aR,7bS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1aR-(1aα,4α,4aβ,7bα)]-1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Epi-alpha-gurjunene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Occurrence and Distribution of (-)-α-Gurjunene in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-α-Gurjunene, a tricyclic sesquiterpene, is a naturally occurring volatile compound found in a variety of plant species. This technical guide provides an in-depth overview of the primary botanical sources of (-)-α-Gurjunene, its distribution within plant tissues, and the biosynthetic pathways leading to its formation. Quantitative data on its abundance in different plant materials are presented in a comparative tabular format. Furthermore, this guide details the experimental protocols for the extraction, isolation, and quantification of (-)-α-Gurjunene, and includes visualizations of the relevant biosynthetic pathways and experimental workflows to aid in research and development.

Natural Sources and Distribution of (-)-α-Gurjunene

(-)-α-Gurjunene is most prominently found in the oleoresin, commonly known as gurjun balsam, of trees belonging to the Dipterocarpus genus.[1][2][3] This essential oil is a significant commercial source of the compound. Additionally, (-)-α-Gurjunene has been identified in various other plant families, indicating a wider, albeit less concentrated, distribution throughout the plant kingdom.

The concentration of (-)-α-Gurjunene can vary significantly depending on the plant species, the specific organ, the developmental stage of the plant, and the geographical location. The primary repository of this sesquiterpene is often in specialized secretory tissues, such as resin ducts and glandular trichomes.

Major Botanical Sources

The most significant natural source of (-)-α-Gurjunene is the resinous exudate from trees of the Dipterocarpus genus, particularly Dipterocarpus turbinatus.[4][5][6] This resin, or balsam, is produced in response to injury and serves as a protective agent for the plant.

Another notable source is the genus Ferula, within the Apiaceae family. Specifically, the roots of some Ferula species have been shown to contain significant amounts of α-gurjunene in their essential oil.

While often cited as a source, comprehensive analysis of the essential oil from Solidago canadensis (Canadian goldenrod) in several studies did not identify (-)-α-Gurjunene as a major constituent, suggesting its presence may be minimal or highly variable in this species.[7][8][9][10]

Quantitative Distribution in Plant Tissues

The following table summarizes the quantitative data available for (-)-α-Gurjunene in various plant sources. This information is crucial for selecting appropriate raw materials for extraction and for understanding the compound's ecological role.

| Plant Species | Plant Part | Percentage of (-)-α-Gurjunene in Essential Oil | Reference |

| Dipterocarpus turbinatus | Gurjun Balsam (Resin) | 60-77% | [5] |

| Dipterocarpus turbinatus | Gurjun Balsam (Resin) | 46.656% | [4] |

| Ferula aucheri | Root | 12.63% |

Biosynthesis of (-)-α-Gurjunene

(-)-α-Gurjunene, like all sesquiterpenes, is synthesized via the isoprenoid pathway. The biosynthesis begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids.

For sesquiterpene biosynthesis, three molecules of IPP are sequentially added to DMAPP to form the C15 precursor, farnesyl pyrophosphate (FPP). The cyclization of FPP is the committed step in the formation of the diverse array of sesquiterpene skeletons. This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs).

Specifically, the enzyme (-)-α-gurjunene synthase catalyzes the conversion of FPP to (-)-α-Gurjunene. The expression and activity of sesquiterpene synthases are often developmentally regulated and can be induced by various biotic and abiotic stresses.[11]

Signaling and Regulation

The biosynthesis of sesquiterpenes is tightly regulated at the genetic level. The expression of sesquiterpene synthase genes is controlled by a complex network of signaling pathways, often involving plant hormones such as jasmonic acid (JA) and gibberellic acid (GA). Transcription factors, such as MYC2, play a crucial role in integrating these hormonal signals to modulate the expression of TPS genes.[12]

Biosynthetic pathway and regulation of (-)-α-Gurjunene.

Experimental Protocols

Extraction of (-)-α-Gurjunene via Steam Distillation

This protocol is suitable for the extraction of essential oils rich in (-)-α-Gurjunene from plant resins like gurjun balsam.

Materials and Equipment:

-

Plant resin (e.g., Gurjun Balsam)

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, biomass flask, still head, condenser, and a collection vessel/separatory funnel)[13]

-

Heating mantle or hot plate

-

Clamps and stands

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Preparation of the Apparatus: Assemble the steam distillation apparatus as per the manufacturer's instructions. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place a known quantity of the plant resin into the biomass flask. Do not fill the flask more than halfway.

-

Addition of Water: Add distilled water to the boiling flask, typically to about two-thirds of its volume.

-

Distillation: Heat the boiling flask to generate steam. The steam will pass through the biomass flask, vaporizing the volatile components, including (-)-α-Gurjunene.[14]

-

Condensation: The steam and volatile compound mixture will then travel to the condenser, where it will be cooled and converted back into a liquid.

-

Collection: Collect the distillate, which will consist of an aqueous layer (hydrosol) and an oil layer (essential oil), in a separatory funnel.

-

Separation: Allow the layers to fully separate. Drain the lower aqueous layer.

-

Drying: Collect the essential oil layer and dry it over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed, airtight glass vial in a cool, dark place.

Quantification of (-)-α-Gurjunene by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general procedure for the quantitative analysis of (-)-α-Gurjunene in an essential oil sample.

Materials and Equipment:

-

Essential oil sample containing (-)-α-Gurjunene

-

High-purity solvent (e.g., hexane (B92381) or dichloromethane)

-

(-)-α-Gurjunene analytical standard

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a non-polar or medium-polar column like DB-5ms or HP-5ms)

-

Microsyringes

-

Autosampler vials

Procedure:

-

Standard Preparation: Prepare a stock solution of the (-)-α-Gurjunene standard in the chosen solvent. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dilute a known weight of the essential oil sample in the same solvent used for the standards to a concentration that falls within the calibration range.

-

GC-MS Analysis:

-

Injection: Inject a fixed volume (e.g., 1 µL) of each standard and the sample solution into the GC-MS system.

-

GC Conditions: Set up an appropriate temperature program for the GC oven to separate the components of the essential oil. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Set the mass range to scan for ions typically found in the mass spectrum of (-)-α-Gurjunene (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identification: Identify the (-)-α-Gurjunene peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.

-

Quantification: Create a calibration curve by plotting the peak area of the (-)-α-Gurjunene standard against its concentration. Determine the concentration of (-)-α-Gurjunene in the sample by using the peak area from the sample chromatogram and the calibration curve.

-

Calculation: Calculate the percentage of (-)-α-Gurjunene in the original essential oil sample based on the dilution factor.

-

Experimental workflow for (-)-α-Gurjunene analysis.

Conclusion

(-)-α-Gurjunene is a valuable natural product with a significant presence in the essential oils of Dipterocarpus and some Ferula species. This guide has provided a comprehensive overview of its natural sources, distribution, and biosynthesis. The detailed experimental protocols and visual diagrams are intended to serve as a practical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation and utilization of this important sesquiterpene.

References

- 1. Gurjunene - Wikipedia [en.wikipedia.org]

- 2. Gurjun Balsam Oil: Pure & Natural Essential Oil - AU Natural Organics [aunaturalorganics.com]

- 3. starchild.co.uk [starchild.co.uk]

- 4. lgbotanicals.com [lgbotanicals.com]

- 5. ScenTree - Gurjun balsam oil (Gurjunene type) (CAS N° 8030-55-5) [scentree.co]

- 6. venkatramna-perfumers.com [venkatramna-perfumers.com]

- 7. Antimicrobial Activity and Chemical Composition of Essential Oil Extracted from Solidago canadensis L. Growing Wild in Slovakia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. Identification, functional characterization and developmental regulation of sesquiterpene synthases from sunflower capitate glandular trichomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. engineering.iastate.edu [engineering.iastate.edu]

- 14. Steam distillation - Wikipedia [en.wikipedia.org]

The Biosynthesis of (-)-α-Gurjunene in Dipterocarpus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-α-Gurjunene, a tricyclic sesquiterpene, is a prominent constituent of the essential oils derived from various Dipterocarpus species, contributing significantly to their characteristic aroma and reported biological activities. Understanding the biosynthetic pathway of this compound is crucial for its potential applications in fragrance, biofuel, and pharmaceutical industries. This technical guide provides a comprehensive overview of the putative biosynthesis of (-)-α-gurjunene in Dipterocarpus, detailing the enzymatic steps, relevant genetic information, and key experimental protocols for its investigation. While a dedicated (-)-α-gurjunene synthase has yet to be functionally characterized from Dipterocarpus, this guide synthesizes current knowledge from related species to present a robust theoretical framework and practical methodologies for researchers.

Introduction

The genus Dipterocarpus, comprising a significant portion of Southeast Asian rainforests, is renowned for its production of oleoresin, commonly known as gurjun balsam. This oleoresin is a rich source of bioactive secondary metabolites, with sesquiterpenoids being a major chemical class. Among these, (-)-α-gurjunene is often a dominant component, exhibiting various biological properties that are of interest to the pharmaceutical and fragrance industries. The biosynthesis of sesquiterpenes in plants is a complex process involving a series of enzymatic reactions, starting from central carbon metabolism and culminating in a diverse array of cyclic and acyclic structures. This guide focuses on the specific pathway leading to the formation of (-)-α-gurjunene within the context of Dipterocarpus species.

The Putative Biosynthesis Pathway of (-)-α-Gurjunene

The biosynthesis of (-)-α-gurjunene, like all sesquiterpenes, originates from the isoprenoid pathway. The immediate precursor for all sesquiterpenes is farnesyl diphosphate (B83284) (FPP), a 15-carbon molecule. The key enzymatic step is the cyclization of FPP, catalyzed by a specific class of enzymes known as terpene synthases (TPSs).

From Isoprenoid Precursors to Farnesyl Diphosphate (FPP)

The biosynthesis of FPP occurs through the mevalonate (B85504) (MVA) pathway in the cytosol of plant cells. This pathway utilizes acetyl-CoA as the initial building block to generate isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These five-carbon units are then sequentially condensed to form geranyl diphosphate (GPP, C10) and finally FPP (C15).

The Cyclization of FPP to (-)-α-Gurjunene

The final and committing step in the biosynthesis of (-)-α-gurjunene is the conversion of the linear FPP molecule into the complex tricyclic structure of the final product. This reaction is catalyzed by a specific sesquiterpene synthase, namely (-)-α-gurjunene synthase.[1] The proposed mechanism involves an initial cyclization of FPP to form a bicyclogermacrene (B1253140) intermediate, which remains bound to the enzyme.[1] Subsequent protonation and rearrangement steps lead to the formation of the characteristic cyclopropane (B1198618) ring and the final release of (-)-α-gurjunene.

While a specific (-)-α-gurjunene synthase has not been isolated and characterized from any Dipterocarpus species to date, studies on the genomes of four Dipterocarpus species have identified a total of 99 terpene synthase (TPS) genes. These genes are classified into various subfamilies, with the TPS-a subfamily being primarily responsible for the synthesis of sesquiterpenes in angiosperms. It is highly probable that a member of this TPS-a subfamily in Dipterocarpus is the elusive (-)-α-gurjunene synthase.

Quantitative Data

Due to the lack of a functionally characterized (-)-α-gurjunene synthase from Dipterocarpus, specific kinetic data for the enzyme from this genus is not available. However, a study on the (-)-α-gurjunene synthase from Solidago canadensis provides valuable reference data.[2]

Table 1: Kinetic Properties of (-)-α-Gurjunene Synthase from Solidago canadensis [2]

| Parameter | Value |

| Substrate | (2E,6E)-Farnesyl diphosphate |

| KM | 5.5 µM |

| Optimal pH | 7.8 |

| Optimal Temperature | Not Reported |

| Cofactor Requirement | Mg2+ (10 mM) |

| Major Product | (-)-α-Gurjunene (91%) |

| Minor Product | (+)-γ-Gurjunene (9%) |

Analysis of the oleoresin from various Dipterocarpus species has provided quantitative data on the abundance of (-)-α-gurjunene.

Table 2: Reported Content of (-)-α-Gurjunene in the Oleoresin of select Dipterocarpus Species

| Species | (-)-α-Gurjunene Content (%) | Reference |

| Dipterocarpus alatus | 30.31 | [3] |

| Dipterocarpus kerrii | Major Constituent | [4] |

Experimental Protocols

The following protocols are adapted from established methodologies for the study of terpene synthases and can be applied to the investigation of (-)-α-gurjunene biosynthesis in Dipterocarpus.

Protocol 1: Isolation and Purification of a Putative (-)-α-Gurjunene Synthase

This protocol is based on the successful purification of (-)-α-gurjunene synthase from Solidago canadensis.[2]

Objective: To purify the enzyme responsible for (-)-α-gurjunene synthesis from Dipterocarpus tissue.

Materials:

-

Fresh or frozen Dipterocarpus leaf or resin-producing tissue.

-

Extraction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol, 10 mM MgCl₂, 5 mM DTT, 1 mM PMSF).

-

Anion-exchange chromatography column (e.g., DEAE-Sepharose).

-

Dye-ligand chromatography column (e.g., Blue-Sepharose).

-

Hydroxylapatite chromatography column.

-

Gel filtration chromatography column (e.g., Sephacryl S-200).

-

Protein concentration assay kit (e.g., Bradford assay).

-

SDS-PAGE reagents and equipment.

Procedure:

-

Homogenization: Homogenize the plant tissue in ice-cold extraction buffer.

-

Centrifugation: Centrifuge the homogenate to remove cell debris.

-

Anion-Exchange Chromatography: Load the supernatant onto a pre-equilibrated anion-exchange column. Elute with a linear salt gradient (e.g., 0-500 mM NaCl).

-

Dye-Ligand Chromatography: Pool the active fractions and apply to a dye-ligand chromatography column. Elute with a high salt buffer.

-

Hydroxylapatite Chromatography: Apply the active fractions to a hydroxylapatite column and elute with a phosphate (B84403) gradient.

-

Gel Filtration Chromatography: Further purify the active fractions by gel filtration chromatography to separate proteins based on size.

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

-

Protein Quantification: Determine the protein concentration of the purified enzyme.

Protocol 2: Heterologous Expression and Characterization of a Candidate TPS Gene

Objective: To express a candidate TPS gene from Dipterocarpus in a heterologous host and characterize its enzymatic activity.

Materials:

-

Candidate Dipterocarpus TPS cDNA cloned into an expression vector (e.g., pET vector for E. coli).

-

E. coli expression strain (e.g., BL21(DE3)).

-

LB medium and appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole).

-

Ni-NTA affinity chromatography column.

-

Wash Buffer (Lysis buffer with 20 mM imidazole).

-

Elution Buffer (Lysis buffer with 250 mM imidazole).

-

(2E,6E)-Farnesyl diphosphate (FPP) substrate.

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM DTT).

-

GC-MS system.

Procedure:

-

Transformation: Transform the expression vector into the E. coli expression strain.

-

Culture and Induction: Grow the transformed cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG.

-

Cell Lysis: Harvest the cells and lyse them by sonication in lysis buffer.

-

Affinity Chromatography: Purify the His-tagged recombinant protein using a Ni-NTA column.

-

Enzyme Assay: Incubate the purified protein with FPP in the assay buffer.

-

Product Extraction: Extract the reaction products with an organic solvent (e.g., hexane (B92381) or pentane).

-

GC-MS Analysis: Analyze the extracted products by GC-MS to identify the enzymatic products by comparing their retention times and mass spectra with an authentic standard of (-)-α-gurjunene.

Protocol 3: GC-MS Analysis of Sesquiterpenes

Objective: To identify and quantify (-)-α-gurjunene and other sesquiterpenes in plant extracts or enzyme assays.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for terpene analysis (e.g., DB-5ms or HP-5ms).

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 60 °C for 2 min

-

Ramp: 5 °C/min to 240 °C

-

Hold: 5 min at 240 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-400

Procedure:

-

Sample Preparation: Prepare a dilute solution of the extract or enzyme assay product in a suitable solvent (e.g., hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

-

Data Acquisition: Acquire the data over the specified mass range.

-

Data Analysis: Identify (-)-α-gurjunene by comparing its retention time and mass spectrum to an authentic standard. Quantify the compound by integrating the peak area and comparing it to a calibration curve.

Conclusion and Future Directions

The biosynthesis of (-)-α-gurjunene in Dipterocarpus species is a promising area of research with significant potential for biotechnological applications. While the general pathway is understood, the specific enzymes and their regulation within this important genus remain to be elucidated. The identification and functional characterization of the (-)-α-gurjunene synthase from Dipterocarpus is a critical next step. The protocols and information provided in this guide offer a solid foundation for researchers to pursue this goal. Future work should focus on leveraging the available genomic data to identify candidate TPS genes, followed by their heterologous expression and functional validation. Such studies will not only deepen our understanding of plant secondary metabolism but also pave the way for the sustainable production of this valuable natural product.

References

- 1. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]

- 2. Isolation, characterization, and mechanistic studies of (-)-alpha-gurjunene synthase from Solidago canadensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Defensive sesquiterpenoids from a dipterocarp (Dipterocarpus kerrii) | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (-)-α-Gurjunene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-α-Gurjunene, a naturally occurring tricyclic sesquiterpene, is a constituent of various essential oils and has garnered interest for its potential biological activities. A thorough understanding of its three-dimensional structure is paramount for structure-activity relationship studies and the development of synthetic derivatives. This technical guide provides a comprehensive overview of the stereochemistry and the determination of the absolute configuration of (-)-α-Gurjunene. It details the established absolute configuration, the pivotal experimental methodologies employed for its elucidation, and presents key quantitative data in a structured format.

Introduction

(-)-α-Gurjunene is a carbotricyclic sesquiterpene featuring a unique cyclopropa[e]azulene core structure.[1] Its molecular formula is C₁₅H₂₄, and it possesses four stereogenic centers, leading to a complex stereochemical landscape. The precise spatial arrangement of the substituents on these chiral centers dictates its chiroptical properties and biological interactions. This guide focuses on the seminal work that led to the unequivocal assignment of its absolute configuration.

Absolute Configuration of (-)-α-Gurjunene

The absolute configuration of the naturally occurring levorotatory enantiomer, (-)-α-Gurjunene, has been definitively established as (1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydro-1H-cyclopropa[e]azulene .[1][2] This assignment is the result of meticulous experimental work, primarily involving chemical correlation with compounds of known stereochemistry and analysis of its chiroptical properties.

Below is a 2D representation of the structure with the IUPAC numbering and stereochemical descriptors:

Caption: 2D structure of (-)-α-Gurjunene with stereochemical assignments.

Experimental Determination of Absolute Configuration

The determination of the absolute configuration of (-)-α-Gurjunene was a significant achievement in natural product chemistry, relying on a combination of classical and spectroscopic techniques.

Chemical Correlation

The cornerstone of the initial stereochemical assignment was the chemical correlation of (-)-α-Gurjunene with a compound of known absolute configuration. This involved a series of chemical transformations to convert (-)-α-Gurjunene into a derivative of guaiazulene (B129963), a well-characterized sesquiterpene.

Experimental Protocol: Dehydrogenation to a Guaiazulene Derivative

A common method for this type of correlation involves dehydrogenation over a noble metal catalyst.

-

Sample Preparation: A solution of purified (-)-α-Gurjunene in an appropriate solvent (e.g., xylene) is prepared.

-

Catalyst: Palladium on charcoal (Pd/C, 10%) is typically used as the catalyst.

-

Reaction: The solution is heated under reflux in the presence of the catalyst for several hours. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification and Characterization: The resulting guaiazulene derivative is purified by column chromatography. The structure and stereochemistry of the purified product are then confirmed by comparison of its spectroscopic data (UV-Vis, IR, NMR) and optical rotation with those of an authentic sample of the corresponding guaiazulene of known absolute configuration.

This chemical link to a known stereochemical standard provided the first crucial evidence for the absolute configuration of the carbon skeleton of (-)-α-Gurjunene.

Caption: Workflow for determining the absolute configuration via chemical correlation.

Chiroptical Methods: Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) was a key spectroscopic technique used to corroborate the stereochemical assignment. ORD measures the change in optical rotation of a chiral compound as a function of the wavelength of light. The shape of the ORD curve, particularly the sign of the Cotton effect, can be correlated with the absolute configuration of the molecule.

Experimental Protocol: ORD Measurement

-

Instrumentation: A spectropolarimeter is used for ORD measurements.

-

Sample Preparation: A solution of (-)-α-Gurjunene of known concentration is prepared in a suitable transparent solvent (e.g., methanol (B129727) or chloroform).

-

Data Acquisition: The optical rotation is measured over a range of wavelengths, typically from the visible region down to the UV region, as far as the transparency of the solvent and the absorbance of the sample allow.

-

Data Analysis: The molar rotation [Φ] is calculated at each wavelength and plotted against the wavelength to generate the ORD curve. The sign and position of the Cotton effect are then analyzed.

Quantitative Data

The following tables summarize the key quantitative data related to the stereochemistry of (-)-α-Gurjunene.

Table 1: Physicochemical and Chiroptical Properties

| Property | Value | Reference |

| IUPAC Name | (1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydro-1H-cyclopropa[e]azulene | [1][2] |

| Molecular Formula | C₁₅H₂₄ | [3] |

| Molar Mass | 204.35 g/mol | [3] |

| Optical Rotation ([α]²⁰D) | -213° ± 5° (neat) | [4] |

Table 2: Key Spectroscopic Data for Stereochemical Elucidation

| Technique | Parameter | Observed Value/Characteristic | Significance for Stereochemistry |

| ORD | Cotton Effect | A plain negative curve is generally observed for the parent hydrocarbon. Derivatization would be needed to induce a strong Cotton effect. | The sign of the Cotton effect in a suitable derivative can be correlated to the absolute configuration of the chromophore's environment. |

| ¹H NMR | Coupling Constants (J) | Specific J-values between vicinal protons provide information on their dihedral angles, helping to establish the relative stereochemistry of the chiral centers. | Elucidation of the relative configuration of the stereocenters. |

| nOe Correlations | Through-space correlations between protons indicate their spatial proximity, further defining the relative stereochemistry and conformation. | Confirmation of the relative stereochemistry and preferred conformation in solution. |

Modern Techniques for Stereochemical Determination

While the initial determination of the absolute configuration of (-)-α-Gurjunene relied on classical methods, modern techniques offer more direct and powerful approaches.

X-ray Crystallography

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction. While obtaining suitable crystals of the parent hydrocarbon can be challenging, derivatization of (-)-α-Gurjunene with a heavy atom (e.g., a bromine or a p-bromobenzoate derivative) can facilitate crystallization and allow for the unambiguous determination of the absolute stereostructure using anomalous dispersion.

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

VCD and ECD are powerful chiroptical techniques that measure the differential absorption of left and right circularly polarized light in the infrared and UV-visible regions, respectively. By comparing the experimentally measured VCD or ECD spectrum with the spectrum predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be confidently assigned.

Conclusion

The absolute configuration of (-)-α-Gurjunene as (1aR,4R,4aR,7bS) is well-established, primarily through the foundational work involving chemical correlation and chiroptical studies. Modern spectroscopic and crystallographic techniques provide powerful tools for the confirmation and de novo determination of the stereochemistry of this and other complex natural products. A thorough understanding of its three-dimensional structure is essential for advancing research into its biological properties and for the rational design of novel therapeutic agents.

References

An In-depth Technical Guide to (-)-alpha-Gurjunene: Properties, Protocols, and Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-alpha-Gurjunene is a naturally occurring tricyclic sesquiterpene found in the essential oils of various plants, most notably in Gurjun balsam from trees of the Dipterocarpus genus.[1] This volatile organic compound is a subject of growing interest in the scientific community due to its characteristic woody and balsamic aroma, which has led to its use in the fragrance industry.[2][] Beyond its olfactory properties, preliminary research suggests that this compound possesses antibacterial and antioxidant activities, indicating its potential for further investigation in drug discovery and development.[2][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis and isolation, and an exploration of its biological activities.

Physical and Chemical Properties

This compound is a carbotricyclic compound with the molecular formula C₁₅H₂₄.[2] Its structure features a unique combination of fused five-, seven-, and three-membered rings. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydro-1H-cyclopropa[e]azulene | [2] |

| Molecular Formula | C₁₅H₂₄ | [2] |

| Molecular Weight | 204.35 g/mol | [2] |

| CAS Number | 489-40-7 | [1] |

| ChEBI ID | 61699 | [2] |

| PubChem CID | 15560276 | [2] |

| Appearance | Colorless clear liquid (estimated) | [5] |

| Odor | Woody, balsamic | [] |

Table 2: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Density | 0.918 g/cm³ | [6] |

| Boiling Point | 76-77 °C at 3 Torr | |

| Flash Point | 110 °C | [6] |

| Solubility | Insoluble in water; Soluble in semivolatile solvents like diethyl ether. | [5][6] |

| logP (o/w) | 6.386 (estimated) | [5] |

| Optical Activity | [α]²⁰/D ~ -213° (neat) |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general method for the analysis of this compound in essential oil samples.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier gas: Helium.

Procedure:

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration.

-

Injection: Inject 1 µL of the diluted sample into the GC inlet.

-

GC Conditions:

-

Inlet temperature: 250 °C.

-

Oven temperature program: Start at 60 °C, hold for 2 minutes, then ramp up to 240 °C at a rate of 3 °C/min, and hold for 5 minutes.

-

Carrier gas flow rate: 1 mL/min.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass scan range: m/z 40-400.

-

Ion source temperature: 230 °C.

-

Transfer line temperature: 280 °C.

-

-

Data Analysis: Identify this compound by comparing its mass spectrum and retention time with a known standard or with data from spectral libraries.[2]

Isolation by Steam Distillation

This protocol describes a general procedure for the isolation of essential oils containing this compound from plant material, such as the resin of Dipterocarpus species.

Apparatus:

-

Steam distillation apparatus (Clevenger-type or similar).

-

Heating mantle.

-

Condenser.

-

Separatory funnel.

Procedure:

-

Preparation of Plant Material: Chop or grind the plant material to increase the surface area for efficient extraction.

-

Setup: Place the plant material in the distillation flask with a sufficient amount of water. Assemble the steam distillation apparatus.

-

Distillation: Heat the flask to boiling. Steam will pass through the plant material, carrying the volatile essential oils.

-

Condensation: The steam and oil vapor mixture is cooled in the condenser, and the condensate is collected in the separatory funnel.

-

Separation: The essential oil, being immiscible with water, will form a separate layer. Separate the oil layer from the aqueous layer (hydrosol).

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Purification (Optional): Further purification of this compound from the essential oil can be achieved using techniques like fractional distillation or column chromatography.

Biological Activities and Potential Signaling Pathways

While research on the specific molecular mechanisms of this compound is still in its early stages, its reported antibacterial and antioxidant activities suggest potential interactions with key cellular pathways.

Antibacterial Activity

This compound has been reported to possess antibacterial properties.[2] The mechanism of action for many terpenoids involves the disruption of bacterial cell membranes due to their lipophilic nature. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Antioxidant Activity

The antioxidant activity of this compound is another area of interest.[4] Many natural compounds exert their antioxidant effects through various mechanisms, including direct scavenging of reactive oxygen species (ROS) and modulation of cellular antioxidant defense systems. One of the key signaling pathways involved in cellular antioxidant response is the Keap1-Nrf2 pathway. While direct evidence for this compound's interaction with this pathway is not yet available, it represents a plausible mechanism for its observed antioxidant effects.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain bioactive compounds, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Conclusion

This compound is a sesquiterpene with well-defined physical and chemical properties. Standard analytical techniques such as GC-MS can be readily applied for its identification and quantification. While its biological activities, particularly its antibacterial and antioxidant effects, are promising, further research is required to elucidate the precise molecular mechanisms and signaling pathways involved. The protocols and information provided in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development to further explore the potential of this compound.

References

Spectroscopic Profile of (-)-α-Gurjunene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the natural sesquiterpenoid, (-)-α-Gurjunene. The information presented herein is intended to support research and development activities by providing detailed spectral characteristics and the methodologies for their acquisition.

Mass Spectrometry (MS) Data

The mass spectrum of (-)-α-Gurjunene is characterized by its molecular ion peak and a series of fragment ions that are indicative of its tricyclic structure. The data presented below was obtained by Gas Chromatography-Mass Spectrometry (GC-MS).

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Ion |

| 204 | 99.99 | [M]+ (Molecular Ion) |

| 189 | 78.70 | [M-CH3]+ |

| 161 | 94.60 | [M-C3H7]+ |

| 119 | 68.20 | |

| 41 | 71.70 | |

| Table 1: Key mass spectral fragmentation data for (-)-α-Gurjunene. |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the structural elucidation and characterization of natural products like (-)-α-Gurjunene. Below are detailed methodologies for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for the analysis of sesquiterpenes.

Instrumentation: A typical setup involves a gas chromatograph coupled to a mass spectrometer.

Sample Preparation: (-)-α-Gurjunene, being a component of essential oils, is typically diluted in a suitable organic solvent (e.g., hexane (B92381) or dichloromethane) prior to injection.

Chromatographic Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is commonly used.

-

Injector Temperature: Typically set between 250-280 °C.

-

Oven Temperature Program: A temperature gradient is employed to ensure the separation of components. A representative program might start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/minute.

-

Carrier Gas: Helium is the most common carrier gas, with a constant flow rate.

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

-

Scan Range: Typically from m/z 40 to 400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for resolving the complex proton and carbon signals of sesquiterpenes.

Sample Preparation:

-

A few milligrams of the purified (-)-α-Gurjunene sample are dissolved in a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃).

-

Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).

Acquisition Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse experiment is usually sufficient.

-

Acquisition Time: Typically 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: Dependent on the sample concentration, but usually between 8 and 64 scans.

Acquisition Parameters (¹³C NMR):

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for each carbon atom.

-

Acquisition Time: Around 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Instrumentation: A standard FTIR spectrometer equipped with an appropriate sampling accessory.

Sample Preparation: For a liquid sample like an essential oil containing (-)-α-Gurjunene, the Attenuated Total Reflectance (ATR) technique is highly convenient as it requires minimal sample preparation. A small drop of the oil is placed directly onto the ATR crystal. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Acquisition Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is usually sufficient.

-

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean ATR crystal or empty salt plates is recorded prior to the sample measurement.

Workflow for Spectroscopic Analysis of (-)-α-Gurjunene

The following diagram illustrates the logical workflow for the isolation and spectroscopic characterization of a natural product like (-)-α-Gurjunene.

Caption: Spectroscopic analysis workflow for (-)-α-Gurjunene.

The Multifaceted Role of (-)-α-Gurjunene as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-α-Gurjunene, a tricyclic sesquiterpene hydrocarbon, is a significant secondary metabolite in the plant kingdom, notably contributing to the characteristic aroma and biological activity of various plant resins and essential oils. This technical guide provides an in-depth exploration of the biosynthesis, distribution, and physiological functions of (-)-α-gurjunene, with a particular focus on its role in plant defense mechanisms. Detailed experimental protocols for its extraction, isolation, and quantification are presented, alongside a summary of its quantitative occurrence in select plant species. Furthermore, this guide elucidates the known and putative signaling pathways associated with its biological activity, offering valuable insights for researchers in phytochemistry, chemical ecology, and drug discovery.

Introduction

(-)-α-Gurjunene is a naturally occurring carbotricyclic sesquiterpene with the chemical formula C₁₅H₂₄. It is a prominent constituent of the essential oils and resins of numerous plant species, particularly those belonging to the Dipterocarpus genus, from which Gurjun balsam is derived. This volatile organic compound is recognized for its woody and spicy aroma and has been investigated for a range of biological activities, including antibacterial and anti-inflammatory properties. As a plant metabolite, (-)-α-gurjunene plays a crucial role in mediating interactions between plants and their environment, particularly in defense against herbivores and pathogens.

Biosynthesis of (-)-α-Gurjunene

The biosynthesis of (-)-α-gurjunene, like all sesquiterpenes, originates from the isoprenoid pathway. The key precursor molecule is farnesyl diphosphate (B83284) (FPP), which is synthesized in the cytoplasm. The final and committed step in the formation of (-)-α-gurjunene is catalyzed by the enzyme (-)-α-gurjunene synthase.

This enzyme facilitates the complex cyclization of the linear FPP molecule into the intricate tricyclic structure of (-)-α-gurjunene. In Solidago canadensis (Canadian goldenrod), (-)-α-gurjunene synthase has been purified and characterized, revealing its specific catalytic activity. The biosynthesis is a highly controlled process, often induced in response to biotic or abiotic stress.

Quantitative Data

The concentration of (-)-α-gurjunene varies significantly among different plant species and even between different tissues of the same plant. The following table summarizes quantitative data from selected studies.

| Plant Species | Plant Part/Product | Compound | Concentration/Yield | Analytical Method | Reference |

| Dipterocarpus alatus | Oleo-resin | α-Gurjunene | 30.31% of total components | GC-MS | |

| Gurjun Balsam (Dipterocarpus turbinatus) | Essential Oil | α-Gurjunene | 46.66% | GC-MS | |

| Solidago canadensis | Leaves | (-)-α-Gurjunene | 91% of sesquiterpene products from synthase activity | In vitro enzyme assay |

Role as a Plant Metabolite

Defense against Herbivores

Sesquiterpenes, including (-)-α-gurjunene, are integral components of plant defense strategies against herbivorous insects. They can act as antifeedants, deterring insects from feeding, or as toxins. The stereochemistry of sesquiterpenes can significantly influence their effectiveness in deterring herbivores. While direct studies on (-)-α-gurjunene's anti-herbivore activity are limited, the general role of sesquiterpenes in plant-herbivore interactions suggests its involvement in such defensive mechanisms.

Antimicrobial and Allelopathic Activity

(-)-α-Gurjunene has demonstrated antibacterial activity, contributing to the plant's defense against microbial pathogens. Furthermore, essential oils rich in sesquiterpenes can exhibit allelopathic effects, inhibiting the germination and growth of competing plant species.

Putative Signaling in Plant Defense

While a specific signaling pathway for (-)-α-gurjunene has not been fully elucidated, it is plausible that its presence, particularly upon tissue damage by herbivores or pathogens, contributes to the activation of broader plant defense signaling cascades. This likely involves crosstalk with well-established defense-related phytohormone pathways, such as the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways. Damage can lead to the release of (-)-α-gurjunene, which may act as a damage-associated molecular pattern (DAMP), triggering downstream defense responses.

Experimental Protocols

Extraction of (-)-α-Gurjunene from Plant Material

The choice of extraction method depends on the plant matrix and the desired purity of the extract.

Method 1: Hydrodistillation (for Essential Oils)

This method is suitable for fresh or dried plant material to obtain the essential oil fraction containing (-)-α-gurjunene.

-

Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.

-

Procedure:

-

Place the comminuted plant material into the round-bottom flask.

-

Add distilled water to cover the material completely (typically a 1:10 w/v ratio).

-

Assemble the Clevenger apparatus and heat the flask to boiling.

-

Continue distillation for 3-4 hours, or until no more oil is collected.

-

Collect the essential oil from the collection arm of the apparatus.

-

Dry the collected oil over anhydrous sodium sulfate.

-

Store the oil at 4°C in a sealed, dark vial.

-

Method 2: Solvent Extraction

This method is suitable for extracting a broader range of metabolites, including sesquiterpenes, from dried plant material.

-

Apparatus: Soxhlet extractor or glassware for maceration, rotary evaporator.

-

Solvents: n-hexane, ethanol, or ethyl acetate.

-

Procedure (Maceration):

-

Submerge the powdered plant material in the chosen solvent (e.g., 1:10 w/v).

-

Agitate the mixture at room temperature for 24-48 hours.

-

Filter the mixture to separate the extract from the plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard method for the identification and quantification of volatile compounds like (-)-α-gurjunene in essential oils and plant extracts.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: 1 µL of a diluted sample (in hexane or other suitable solvent) is injected in split mode.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 240°C at a rate of 3°C/min.

-

Hold at 240°C for 5 minutes.

-

-

MS Parameters:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: m/z 40-500.

-

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or spectral libraries (e.g., NIST, Wiley).

Purification of (-)-α-Gurjunene Synthase

The following is a summarized protocol based on the purification from Solidago canadensis leaves.

-

Homogenization: Fresh leaves are homogenized in a buffer containing protease inhibitors.

-

Centrifugation: The homogenate is centrifuged to remove cell debris.

-

Anion-Exchange Chromatography: The supernatant is subjected to chromatography on a DEAE-cellulose column.

-

Dye-Ligand Chromatography: The active fractions are further purified on a Red-Sepharose column.

-

Hydroxylapatite Chromatography: Subsequent purification is performed on a hydroxylapatite column.

-

Gel Filtration: The final purification step involves gel filtration chromatography to obtain the purified enzyme.

Enzyme activity at each step is monitored by incubating the fractions with farnesyl diphosphate and analyzing the products by GC-MS.

Conclusion

(-)-α-Gurjunene is a pivotal plant metabolite with significant ecological and potential pharmacological relevance. Its role in plant defense is multifaceted, contributing to resistance against both herbivores and pathogens. The detailed methodologies provided in this guide for its extraction, analysis, and the purification of its biosynthetic enzyme offer a practical framework for researchers. Further investigation into the specific signaling pathways triggered by (-)-α-gurjunene and its precise mechanisms of action will undoubtedly unveil new opportunities for its application in agriculture and medicine. The quantitative data presented underscores the variability of its production in nature, highlighting the importance of standardized analytical methods for comparative studies. This technical guide serves as a comprehensive resource to facilitate and inspire future research into this fascinating sesquiterpene.

Chemical formula and molecular weight of (-)-alpha-Gurjunene.

Abstract

(-)-alpha-Gurjunene, a naturally occurring sesquiterpene, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, alongside a detailed exploration of its biological activities with a focus on its anti-inflammatory and cytotoxic effects. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth experimental protocols and a proposed mechanism of action to facilitate further investigation into this promising natural compound.

Chemical Properties

This compound is a tricyclic sesquiterpene hydrocarbon. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₅H₂₄[1][2][3][4] |

| Molecular Weight | 204.35 g/mol [1][3][4] |

| IUPAC Name | (1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydro-1H-cyclopropa[e]azulene |

| CAS Number | 489-40-7 |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 76-77 °C at 3 Torr |

| Density | 0.918 g/mL at 20 °C |

Biological Activities and Potential Therapeutic Applications

This compound has been reported to exhibit a range of biological activities, making it a compound of interest for further pharmacological investigation.

-

Anti-inflammatory Activity: Essential oils containing alpha-gurjunene (B13851181) have demonstrated anti-inflammatory and antinociceptive properties. These effects are suggested to be linked to the modulation of key inflammatory mediators, including a reduction in the production of tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS).

-

Anticancer Activity: Studies have indicated that plant extracts rich in α-gurjunene possess cytotoxic activity against certain cancer cell lines. For instance, oleo-resin from Dipterocarpus alatus, containing α-gurjunene, showed notable cytotoxicity against SiHa (human cervical cancer) cells.

-

Antimicrobial and Antioxidant Activities: Research has also pointed towards the antimicrobial and antioxidant potential of this compound, suggesting its broader therapeutic utility.[2]

Experimental Protocols: Cytotoxicity Assessment using MTT Assay

To evaluate the cytotoxic potential of this compound against cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method.[3] This assay measures the metabolic activity of cells, which is indicative of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a selected cancer cell line.

Materials:

-

This compound

-

Selected cancer cell line (e.g., SiHa, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (medium with the highest concentration of DMSO used) should also be prepared.

-

After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for another 24, 48, or 72 hours.

-

-

MTT Assay:

-

Following the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the concentration of this compound and determine the IC₅₀ value.

-

Proposed Signaling Pathway: Anti-inflammatory Mechanism

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α and iNOS. It is plausible that this compound exerts its anti-inflammatory effects by modulating this pathway.

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its anti-inflammatory and cytotoxic properties warrant further in-depth investigation. The experimental protocols and the proposed mechanism of action provided in this guide aim to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this sesquiterpene. Future studies should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in preclinical and clinical settings.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of (-)-α-Gurjunene from Gurjun Balsam

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of essential oil from gurjun balsam and the subsequent isolation of the sesquiterpene, (-)-α-Gurjunene. The methodologies outlined are based on established techniques for natural product chemistry and are intended to guide researchers in obtaining high-purity (-)-α-Gurjunene for further study and development.

Gurjun balsam, an oleoresin from trees of the Dipterocarpus species, is a rich natural source of (-)-α-Gurjunene.[1][2][3][4] The essential oil extracted from the balsam of the gurjunene chemotype, found in regions like Indonesia, can contain upwards of 55% of this target compound.[5] The protocols below describe a three-stage process: initial extraction of the essential oil by steam distillation, enrichment of the (-)-α-Gurjunene fraction via vacuum fractional distillation, and final purification using preparative column chromatography.

Data Presentation

The following tables summarize key quantitative data relevant to the extraction and isolation process.

Table 1: Physicochemical Properties of (-)-α-Gurjunene and Common Co-occurring Sesquiterpenes

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C at 760 mmHg) | Density (g/mL at 20°C) |

| (-)-α-Gurjunene | C₁₅H₂₄ | 204.35 | 262-263 | 0.918 |

| β-Caryophyllene | C₁₅H₂₄ | 204.35 | 256-259 | 0.905 |

| α-Humulene | C₁₅H₂₄ | 204.35 | 255-260 | 0.889 |

| β-Gurjunene | C₁₅H₂₄ | 204.35 | ~260 | ~0.915 |

Note: Data compiled from various sources. The boiling points of these sesquiterpenes are close, necessitating efficient fractional distillation for separation.

Table 2: Comparison of Essential Oil Extraction Methods (Illustrative)

| Extraction Method | Typical Yield (%) | Purity of α-Gurjunene in Oil (%) | Extraction Time (hours) | Key Advantages |

| Steam Distillation | 1.5 - 3.5 | 55 - 77 | 3 - 5 | High purity of oil, efficient for large scale, avoids solvent contamination.[6][7] |

| Hydrodistillation | 1.2 - 3.0 | 50 - 70 | 4 - 6 | Simpler setup, suitable for laboratory scale.[8][9] |

| Solvent Extraction | 2.0 - 5.0 | 45 - 65 | 6 - 24 | Higher yield, but extracts non-volatile compounds and requires solvent removal. |

Note: Yield and purity can vary significantly based on the quality and origin of the gurjun balsam.

Table 3: Purity and Yield at Different Stages of Isolation (Illustrative)

| Stage | Starting Material | Product | Purity of α-Gurjunene (%) | Overall Yield (from raw oil, %) |

| 1. Steam Distillation | Gurjun Balsam | Gurjun Balsam Essential Oil | 55 - 77 | 100 |

| 2. Vacuum Fractional Distillation | Gurjun Balsam Essential Oil | α-Gurjunene Rich Fraction | 85 - 95 | 40 - 60 |

| 3. Preparative Column Chromatography | α-Gurjunene Rich Fraction | Purified (-)-α-Gurjunene | > 98 | 25 - 40 |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the overall process and the logic behind the key separation steps.

References

- 1. researchgate.net [researchgate.net]

- 2. natureinbottle.com [natureinbottle.com]

- 3. essentialoilscompany.com [essentialoilscompany.com]

- 4. edensgarden.com [edensgarden.com]

- 5. scribd.com [scribd.com]

- 6. dovepress.com [dovepress.com]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Total Synthesis of (-)-α-Gurjunene: A Landscape of Synthetic Endeavors

(-)-α-Gurjunene, a tricyclic sesquiterpene characterized by a cyclopropa[e]azulene core, has been a subject of interest in the field of natural product synthesis due to its unique structural architecture. Despite its relatively simple molecular formula, the construction of its compact and stereochemically rich framework presents a significant synthetic challenge. This document aims to provide a comprehensive overview of the synthetic strategies directed towards (-)-α-Gurjunene, targeting researchers, scientists, and professionals in drug development. However, a thorough review of the existing scientific literature reveals a notable scarcity of reported total syntheses for this specific natural product.

While numerous sesquiterpenes have been the subject of extensive synthetic campaigns, (-)-α-Gurjunene appears to be an exception, with no detailed, step-by-step total synthesis publicly documented. The available information primarily revolves around its isolation from natural sources, biosynthetic pathways, and chemical modifications of the natural product itself. This lack of published total syntheses precludes a detailed comparative analysis of different routes, quantitative data on yields and step counts, and specific experimental protocols as would be typical for a well-explored synthetic target.

General Structural Features and Retrosynthetic Considerations

The core structure of (-)-α-Gurjunene features a fused 5-7-3 tricyclic system. A retrosynthetic analysis highlights the key challenges in its construction: the stereocontrolled formation of multiple contiguous stereocenters, the construction of the strained cyclopropane (B1198618) ring, and the assembly of the seven-membered azulene (B44059) core.

A hypothetical retrosynthetic disconnection strategy is presented below to illustrate the potential synthetic challenges and key bond formations that would need to be addressed in a successful total synthesis.

Caption: A simplified retrosynthetic analysis of this compound.

This simplified diagram illustrates that a plausible approach could involve a late-stage cyclopropanation of a bicyclic alkene intermediate. The synthesis of this intermediate would, in turn, likely rely on an intramolecular cyclization of a carefully functionalized acyclic precursor to construct the azulene core. The stereochemical control throughout this sequence would be paramount.

Potential Synthetic Strategies and Methodologies

In the absence of a direct precedent for (-)-α-Gurjunene, we can look to the synthesis of other structurally related sesquiterpenes with similar carbocyclic frameworks for potential strategies. Methodologies that could be envisioned for a future synthesis include:

-

Ring-Closing Metathesis (RCM): To construct the seven-membered ring.

-

Diels-Alder Cycloadditions: To rapidly build cyclic complexity.

-

Tandem Radical Cyclizations: To form multiple rings in a single step.

-

Asymmetric Catalysis: To establish the required stereochemistry from the outset.

The workflow for developing a total synthesis would typically follow the stages outlined below.

Caption: General workflow for a natural product total synthesis campaign.

Conclusion

The total synthesis of (-)-α-Gurjunene remains an open and challenging problem in organic chemistry. The information presented here is intended to provide a conceptual framework for approaching this target, based on general principles of retrosynthetic analysis and strategies employed in the synthesis of related natural products. The development of a successful and efficient total synthesis of (-)-α-Gurjunene would represent a significant achievement and would likely involve the application of novel synthetic methodologies. Future work in this area will be crucial to fully enabling access to this and other structurally intriguing sesquiterpenes for further biological and medicinal investigation. Researchers embarking on this challenge will be venturing into uncharted synthetic territory.

Gas chromatography-mass spectrometry (GC-MS) analysis of (-)-alpha-Gurjunene.

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-α-Gurjunene is a tricyclic sesquiterpene found in the essential oils of various plants. As a volatile organic compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for its identification and quantification. This document provides a detailed protocol for the analysis of (-)-α-Gurjunene using GC-MS, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The following protocol is recommended for the preparation of samples containing (-)-α-Gurjunene, such as essential oils or plant extracts.

-

Objective: To extract and dilute (-)-α-Gurjunene to a concentration suitable for GC-MS analysis.

-

Materials:

-

Sample containing (-)-α-Gurjunene (e.g., essential oil, plant extract)

-

Hexane (B92381) (or other suitable volatile organic solvent like ethyl acetate)[1]

-

Vortex mixer

-

Centrifuge

-

1.5 mL glass GC autosampler vials with caps

-

Micropipettes

-

-

Procedure:

-

Accurately weigh approximately 10 mg of the essential oil or plant extract into a 10 mL volumetric flask.

-

Add hexane to the flask to dissolve the sample.

-

Vortex the solution for 30 seconds to ensure complete dissolution.

-

Bring the solution to a final volume of 10 mL with hexane. This results in a stock solution of approximately 1 mg/mL.

-

Perform a serial dilution to obtain a final concentration within the calibration range of the instrument (e.g., 1-100 µg/mL).

-

If the sample contains particulate matter, centrifuge the solution at 3000 rpm for 5 minutes.

-

Transfer the supernatant to a 1.5 mL glass GC autosampler vial.

-

2. GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of (-)-α-Gurjunene. These may be optimized based on the specific instrument and analytical requirements.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injection Mode | Split (split ratio 50:1) or Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temperature | 280°C |

| Mass Scan Range | m/z 40-400 (for full scan analysis) |

| Solvent Delay | 3 minutes |

3. Data Acquisition and Analysis

-

Full Scan Analysis: For qualitative analysis and identification of (-)-α-Gurjunene, acquire data in full scan mode. The resulting mass spectrum can be compared with a reference library (e.g., NIST, Wiley) for confirmation. The molecular ion of (-)-α-Gurjunene is expected at m/z 204.[2]

-

Selected Ion Monitoring (SIM) Analysis: For quantitative analysis, use SIM mode to enhance sensitivity and selectivity. Monitor the following ions for (-)-α-Gurjunene:

-

Quantifier Ion: m/z 204 (Molecular Ion)

-

Qualifier Ions: m/z 161, 189 (characteristic fragment ions)

-

-

Quantification: Create a calibration curve by injecting a series of standard solutions of (-)-α-Gurjunene at known concentrations. Plot the peak area of the quantifier ion against the concentration. The concentration of (-)-α-Gurjunene in the sample can then be determined from the calibration curve.

Data Presentation

Table 1: GC-MS Parameters for (-)-α-Gurjunene Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column Type | HP-5MS |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injection Mode | Split (50:1) |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | 60°C (2 min), then 3°C/min to 240°C (5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Mass Scan Range (Full Scan) | m/z 40-400 |

| SIM Ions (m/z) | 204 (Quantifier), 161, 189 (Qualifiers) |

Table 2: Example Quantitative Data for (-)-α-Gurjunene

| Parameter | Value | Reference |

| Molecular Weight | 204.35 g/mol | [2] |

| Kovats Retention Index (on DB-5) | 1409 | |

| Expected Retention Time (on HP-5MS) | ~15-20 min (dependent on exact conditions) | |

| Calibration Curve | ||

| Linearity Range | 1 - 100 µg/mL | |

| Correlation Coefficient (r²) | > 0.995 | |

| Limits of Detection and Quantification | ||

| Limit of Detection (LOD) | ~0.1 µg/mL | |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Mandatory Visualizations```dot

Caption: Logical workflow for GC-MS data processing and analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (-)-α-Gurjunene

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the purification of the sesquiterpene (-)-α-Gurjunene from a pre-purified natural product extract or synthetic mixture using preparative High-Performance Liquid Chromatography (HPLC).

Introduction

(-)-α-Gurjunene is a tricyclic sesquiterpene found in the essential oils of various plants, notably from the Dipterocarpus species. As a specific stereoisomer, its biological activity can be distinct from its enantiomer, (+)-α-Gurjunene. Therefore, obtaining enantiomerically pure (-)-α-Gurjunene is crucial for accurate pharmacological and biological studies. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such compounds. Due to the chiral nature of the target molecule, a chiral stationary phase (CSP) is essential for the separation of its enantiomers. This application note outlines a robust reverse-phase preparative HPLC method for the efficient isolation of (-)-α-Gurjunene.

Data Presentation

The following tables summarize the key parameters for the analytical and preparative HPLC methods.

Table 1: Analytical HPLC Parameters for (-)-α-Gurjunene

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based CSP) |

| Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | 70% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Table 2: Preparative HPLC Parameters for (-)-α-Gurjunene Purification

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based CSP) |